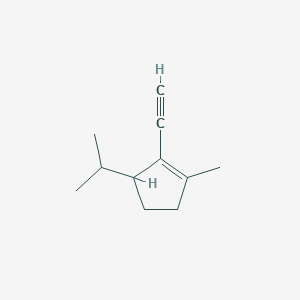
1-Methyl-3-(2-propyl)-2-ethynylcyclopentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(2-propyl)-2-ethynylcyclopentene, also known as this compound, is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-3-(2-propyl)-2-ethynylcyclopentene (CAS No. 126133-05-9) is a cyclopentene derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : C11H14
- Molecular Weight : 162.23 g/mol
The compound features a cyclopentene ring with an ethynyl group and a propyl side chain, contributing to its unique reactivity and interaction potential.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways within cells.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required.
Pharmacological Profiles
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Competitive inhibition of specific enzymes |
Case Studies
Several studies have explored the biological activity of cyclopentene derivatives, providing insights into the potential effects of this compound.
- Antimicrobial Activity
- Anticancer Potential
- Enzyme Interaction Studies
科学研究应用
Chemical Properties and Structure
Molecular Formula : C11H14
CAS Number : 126133-05-9
Molecular Weight : 162.23 g/mol
The compound features a cyclopentene ring with an ethynyl group and a propyl side chain, contributing to its reactivity and potential applications in organic synthesis and material science.
Scientific Research Applications
1-Methyl-3-(2-propyl)-2-ethynylcyclopentene has several notable applications in scientific research:
Organic Synthesis
- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Electrophilic addition reactions , where the ethynyl group can react with electrophiles.
- Cross-coupling reactions , which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Material Science
- Due to its unique structural features, this compound can be utilized in the development of polymeric materials . Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Biological Studies
- Preliminary studies suggest that derivatives of this compound may exhibit biological activity , making it a candidate for further investigation in medicinal chemistry. Potential applications include:
- Anticancer activity , where compounds with similar structures have shown promise in inhibiting tumor growth.
- Antimicrobial properties , which could be explored through various biological assays.
Case Study 1: Synthesis of Novel Anticancer Agents
Research conducted on structurally related compounds has indicated that modifications to the cyclopentene framework can lead to enhanced biological activity against cancer cell lines. For instance, derivatives of this compound were synthesized and tested for their ability to inhibit cell proliferation in human cancer cells. Results showed that certain modifications increased potency, suggesting a pathway for developing new anticancer therapies.
Case Study 2: Development of Functional Polymers
In material science, a study focused on incorporating this compound into polymeric systems aimed at improving thermal and mechanical properties. The resulting materials exhibited superior performance compared to traditional polymers, indicating potential applications in high-performance materials.
属性
IUPAC Name |
2-ethynyl-1-methyl-3-propan-2-ylcyclopentene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-5-10-9(4)6-7-11(10)8(2)3/h1,8,11H,6-7H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOGBSKTMBHIFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC1)C(C)C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














